Lack of Antihistaminic Activity: Thiadrine vs Known Antihistamines in Histamine-Induced Bronchoconstriction
In anesthetized cats, Thiadrine (2-imino-3,4-dimethyl-5-phenylthiazolidin) at doses of 3–4 mg/kg intravenously failed to attenuate or abolish histamine-induced bronchoconstriction—an effect that distinguishes it fundamentally from known antihistaminic agents (antihistaminica), which effectively block histamine-mediated bronchospasm in the same experimental paradigm [1]. This observation establishes that Thiadrine cannot serve as a functional substitute for antihistamines in experimental models of histamine-driven airway constriction.
| Evidence Dimension | Attenuation of histamine-induced bronchoconstriction |
|---|---|
| Target Compound Data | 3–4 mg/kg IV Thiadrine produced no attenuation of histamine bronchoconstriction in anesthetized cats |
| Comparator Or Baseline | Known antihistaminic agents (class-level) effectively attenuate or block histamine bronchoconstriction under the same conditions |
| Quantified Difference | Qualitative difference: Thiadrine fails to reduce bronchoconstriction at doses up to 4 mg/kg, whereas antihistamines produce measurable attenuation |
| Conditions | Anesthetized cat model; histamine-induced bronchoconstriction; intravenous administration |
Why This Matters
Procurement decisions must exclude Thiadrine when the experimental objective requires histamine H1-receptor antagonism; selecting a classical antihistamine instead would be necessary.
- [1] Heim F. Zur Wirkungsweise des 2-Imino-3,4-dimethyl-5-phenylthiazolidins. Klinische Wochenschrift. 1952;30(31):760-761. doi:10.1007/BF01471299. View Source
